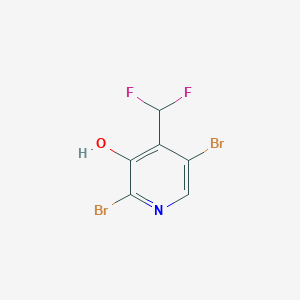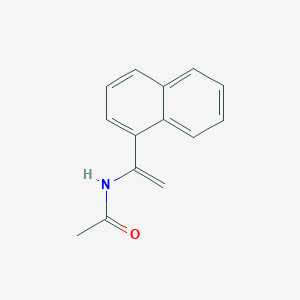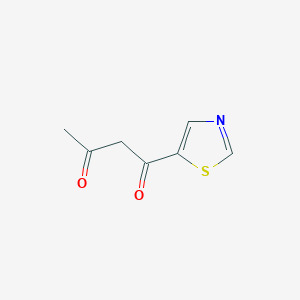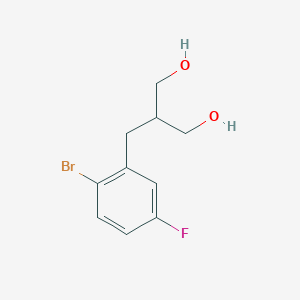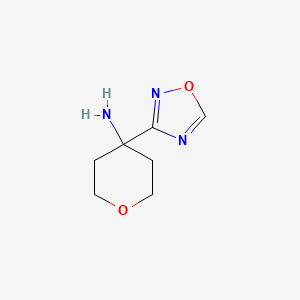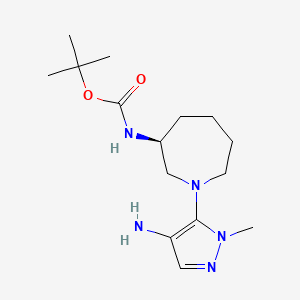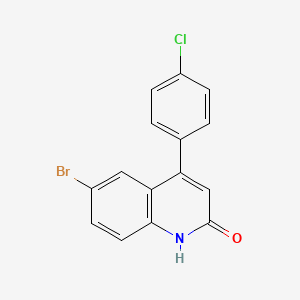
6-Bromo-4-(4-chlorophenyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(4-chlorophenyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom at the 6th position and a chlorophenyl group at the 4th position of the quinoline ring, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(4-chlorophenyl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromoquinoline and 4-chlorophenylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, under reflux conditions.
Catalysts and Reagents: Common reagents include acids like hydrochloric acid or sulfuric acid to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is also common.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(4-chlorophenyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 6-bromo-4-(4-chlorophenyl)quinoline.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
6-Bromo-4-(4-chlorophenyl)quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(4-chlorophenyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Lacks the chlorophenyl group, making it less versatile in certain applications.
4-Chloroquinoline: Lacks the bromine atom, which may affect its reactivity and biological activity.
Quinoline: The parent compound, which lacks both the bromine and chlorophenyl groups.
Uniqueness
6-Bromo-4-(4-chlorophenyl)quinolin-2(1H)-one is unique due to the presence of both bromine and chlorophenyl groups, which enhance its reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H9BrClNO |
|---|---|
Molecular Weight |
334.59 g/mol |
IUPAC Name |
6-bromo-4-(4-chlorophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H9BrClNO/c16-10-3-6-14-13(7-10)12(8-15(19)18-14)9-1-4-11(17)5-2-9/h1-8H,(H,18,19) |
InChI Key |
RSEXNTQZLXNXJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC3=C2C=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



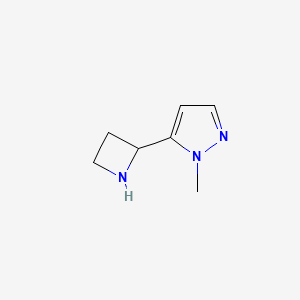


![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane](/img/structure/B15242879.png)

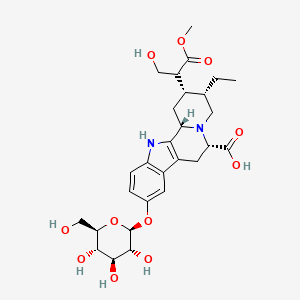
![benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel](/img/structure/B15242896.png)
